The compound 2-Methyl-[1,1'-biphenyl]-3-ol serves as a core structure in the development of small molecule inhibitors with significant effects on biological targets such as the PD-1/PD-L1 axis, which is crucial in cancer immunotherapy. The biphenyl structure is a common motif in medicinal chemistry due to its stability and ability to interact with various biological targets. The modification of this structure, such as the addition of a pyrimidine conjugate, can lead to the creation of novel compounds with enhanced biological activity1.
The most direct application of compounds based on 2-Methyl-[1,1'-biphenyl]-3-ol is in the field of cancer therapy. As demonstrated by the synthesized compounds with anti-cancer activity, these molecules could be used to develop new cancer treatments, particularly those that target the PD-1/PD-L1 axis to overcome immune evasion by tumors1.
In synthetic chemistry, the modification of the 2-Methyl-[1,1'-biphenyl]-3-ol structure has led to the development of novel synthetic methods. For instance, a new synthesis route for 2,2'-biphenols has been established through direct C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols. This method utilizes Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation, which is a departure from previous methods that produced dibenzofurans under similar conditions but without (t)BuOOH. This novel synthesis expands the toolbox for creating diversely substituted biphenols, which can be valuable intermediates in the production of various chemical products2.
The biphenyl structure, when combined with a 2-amino-pyrimidine scaffold, has been shown to yield compounds with strong anti-cancer effects. This is exemplified by the synthesis of novel compounds with N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as the basic skeletal structure. These compounds have been evaluated for their anti-cancer activity across various cancer cell lines. The mechanism of action is likely related to the inhibition of the PD-1/PD-L1 axis, a pathway that cancer cells exploit to evade immune detection. By inhibiting this pathway, these compounds can potentially enhance the immune system's ability to recognize and destroy cancer cells. Compound 16b, in particular, has shown the highest inhibitory activity with the lowest IC50 value of 2.08 μM towards HT-29 cells, indicating its potential as a strong anti-cancer agent1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: